molecular formula C11H7F5O2 B2931676 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid CAS No. 2377032-45-4

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B2931676
CAS RN: 2377032-45-4
M. Wt: 266.167
InChI Key: ZXLNIOSGNPSJNR-UHFFFAOYSA-N
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Description

“3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of “3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is not well-documented in the available literature. Therefore, a detailed synthesis analysis cannot be provided at this time .


Chemical Reactions Analysis

There is insufficient information available to provide a detailed analysis of the chemical reactions involving "3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid" .

Scientific Research Applications

Self-Assembly and Supramolecular Structures

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid and its derivatives exhibit remarkable properties in self-assembly and the formation of supramolecular structures. Semifluorinated tapered monodendrons, including those derived from benzoic acid compounds, have shown the ability to self-assemble into supramolecular cylindrical or rod-like dendrimers. These dendrimers can form thermotropic hexagonal columnar liquid crystalline phases, which are significantly enhanced by the fluorination of the dodecyl groups of these building blocks (Percec et al., 1996).

Liquid Crystal Phases and Materials

Research into derivatives of benzoic acid, such as 3,4,5‐tris‐(11,11,12,12,13,13,14,14,15,15,16,16,16‐tridecafluorohexadecyloxy)benzoic acid, has led to the discovery of new mesogens capable of forming thermotropic cubic phases. These compounds display a sequence of isotropic, cubic, and hexagonal columnar phases, providing valuable insights into the development of novel liquid crystalline materials (Zhou, Narayanan, & Li, 2007).

Polymer Synthesis and Characteristics

In the field of polymer science, benzoic acid derivatives are used to synthesize various polymers with unique properties. For instance, certain benzoic acid-based compounds have been utilized to create polymers and monodendrons that self-assemble into supramolecular columns, forming columnar hexagonal liquid crystalline phases. These studies provide insights into the control of external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).

Applications in Organic Chemistry

Derivatives of benzoic acid are also significant in organic chemistry. They have been used in the alkylation of benzene with various cyclic ethers, catalyzed by superacidic trifluoromethanesulfonic acid (TFSA). This method has been instrumental in producing phenyl-substituted compounds and bicyclic compounds, showcasing the diverse reactivity and product formation in such reactions (Molnár et al., 2003).

Medicinal Chemistry and Drug Development

In medicinal chemistry, trifluoromethyl groups, which are structurally related to 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid, are widely employed to enhance the metabolic stability, lipophilicity, and dipole moments of drug-like molecules. This highlights the significance of such compounds in the development of pharmaceuticals and agrochemicals (Khan, Buba, & Goossen, 2012).

Mechanism of Action

The mechanism of action of “3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is not well-documented in the available literature .

Safety and Hazards

There is insufficient information available to provide a detailed analysis of the safety and hazards associated with "3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid" .

Future Directions

Given the limited information available on “3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c12-10(13)4-8(10)5-1-6(9(17)18)3-7(2-5)11(14,15)16/h1-3,8H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNIOSGNPSJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid

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